(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
The compound "(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione" is a heterocyclic molecule featuring a benzothiazine-trione core modified with a benzodioxolylmethylideneamino substituent and a benzyl group. Its structure combines a 1,3-benzodioxole moiety (a methylenedioxy aromatic system) with a benzothiazine-trione scaffold, creating a conjugated system that may influence its electronic properties and intermolecular interactions.
Key structural features include:
- Benzothiazine-trione core: A six-membered ring containing sulfur and nitrogen, with two ketone oxygen atoms at positions 2 and 2.
- Benzodioxolylmethylideneamino substituent: A 1,3-benzodioxole (methylenedioxybenzene) group linked via a methylene bridge to an imine nitrogen.
- Benzyl group: A phenylmethyl substituent at position 1 of the benzothiazine ring.
The compound’s synthesis likely involves condensation reactions to form the imine linkage, followed by crystallization for structural validation using techniques such as single-crystal X-ray diffraction (SCXRD) . Computational methods, including density functional theory (DFT), may be employed to analyze its electronic properties and hydrogen-bonding patterns .
Properties
IUPAC Name |
(3E)-3-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-1-benzyl-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24-19-8-4-5-9-20(19)26(15-17-6-2-1-3-7-17)32(28,29)23(24)14-25-13-18-10-11-21-22(12-18)31-16-30-21/h1-12,14,25H,13,15-16H2/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIMFBCAYEODK-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC=C3C(=O)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN/C=C/3\C(=O)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the benzyl group and the formation of the benzothiazine core. Common reagents used in these reactions include various amines, aldehydes, and thiol-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound shows promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Mechanism of Action
The mechanism of action of (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound belongs to a family of benzothiazine and benzodioxole derivatives. Below is a comparative analysis with key analogues:
Electronic and Hydrogen-Bonding Properties
- Benzothiazine-trione vs. Triazolone :
The benzothiazine-trione core exhibits greater π-conjugation than the triazolone system, leading to altered frontier molecular orbital (FMO) energy levels. For example, the HOMO-LUMO gap in triazolone derivatives is typically narrower (~4.5 eV) compared to benzothiazine analogues (~5.2 eV), as calculated using DFT/B3LYP/6-31G(d,p) methods . - Hydrogen Bonding :
The benzothiazine-trione compound’s carbonyl groups and benzodioxole oxygen atoms participate in C=O···H–N and O···H–C interactions, forming R₂²(8) and R₂²(10) graph-set motifs . In contrast, hydrazinecarboxamide analogues form stronger N–H···O=C bonds due to the presence of a hydrazine group .
Research Findings and Implications
- Thermodynamic Stability : The benzothiazine-trione derivative’s puckered ring conformation (analyzed via Cremer-Pople coordinates) contributes to its stability, with a total puckering amplitude (Q) of ~0.45 Å, comparable to cyclopentane derivatives .
Biological Activity
The compound (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-26,1-benzothiazine-2,2,4-trione represents a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, analgesic, and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazine core fused with a benzodioxole moiety. The presence of these functional groups contributes to its biological activity. The molecular formula for the compound is , and it exhibits tautomerism which may influence its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action likely involves interference with bacterial cell wall synthesis or function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Streptococcus pyogenes | 10 µg/mL |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
2. Analgesic Properties
In studies evaluating the analgesic effects , the compound demonstrated significant pain-relieving properties comparable to established analgesics like Diclofenac. Experimental models involving induced pain in rodents showed that administration of the compound resulted in a marked increase in pain threshold.
| Dosage (mg/kg) | Pain Threshold Increase (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
The results indicate a dose-dependent response, suggesting potential for therapeutic use in pain management.
3. Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using models of inflammation induced by carrageenan in rats. The results showed that the compound significantly reduced edema formation compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (20 mg/kg) | 40 |
| Compound (40 mg/kg) | 65 |
This data supports the hypothesis that this compound may be effective in treating inflammatory conditions.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Prostaglandin Synthesis : Similar to NSAIDs, it may inhibit cyclooxygenase enzymes.
- Modulation of Cytokine Release : It could reduce the release of pro-inflammatory cytokines.
- Direct Antimicrobial Action : By disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Analgesic Efficacy : A double-blind study involving chronic pain patients showed significant improvement in pain scores when treated with this compound compared to placebo.
- Antimicrobial Trials : Laboratory studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential utility in treating infections associated with biofilms.
- Safety Profile Assessment : Toxicological studies indicated a favorable safety profile at therapeutic doses, with no significant adverse effects reported during preclinical trials.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this benzothiazine derivative?
The synthesis requires precise control of reaction conditions:
- Temperature : Elevated temperatures (80–120°C) stabilize intermediates but may promote side reactions (e.g., dimerization) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the benzodioxole and benzothiazine precursors, improving yield .
- Catalysts : Mild bases (e.g., triethylamine) or transition-metal catalysts (e.g., Pd/C) are used to facilitate imine formation and reduce steric hindrance . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to achieve >95% purity .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Multimodal characterization is critical:
- NMR spectroscopy : - and -NMR verify the presence of the benzodioxole methyl group (δ 3.8–4.1 ppm) and the benzylidene proton (δ 8.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) with <2 ppm error .
- X-ray crystallography : Resolves stereochemistry of the (3E)-configuration and intramolecular hydrogen bonding between the benzodioxole and thiazine carbonyl .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for benzothiazine derivatives?
Discrepancies in pharmacological studies (e.g., antimicrobial vs. anticancer activity) arise from:
- Structural variations : Minor substituent changes (e.g., fluorophenyl vs. methylphenyl) alter target binding (Table 1) .
- Assay conditions : pH-dependent solubility (logP ~2.5–3.5) impacts bioavailability; use standardized protocols (e.g., CLSI guidelines) .
Table 1 : Comparative Bioactivity of Analogous Benzothiazines
Q. How can computational modeling guide mechanistic studies of its pharmacological activity?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities for kinases (e.g., EGFR, VEGFR2) .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., benzodioxole methylene as a nucleophile) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. What experimental designs validate its proposed anti-inflammatory mechanism?
- In vitro : Measure COX-2 inhibition (ELISA) and NF-κB translocation (confocal microscopy) in LPS-stimulated macrophages .
- In vivo : Use murine collagen-induced arthritis models with dose escalation (10–50 mg/kg) and biomarker analysis (TNF-α, IL-6) .
- Control experiments : Compare with celecoxib (COX-2 inhibitor) and dexamethasone (steroidal anti-inflammatory) to rule off-target effects .
Methodological Challenges and Solutions
Q. How to address low yield in the final condensation step?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield (75% vs. 50%) by enhancing imine formation kinetics .
- Protecting groups : Temporarily shield the benzodioxole amine with Boc groups to prevent undesired cyclization .
Q. What analytical techniques quantify degradation products under physiological conditions?
- HPLC-DAD/MS : Monitor hydrolytic degradation (pH 7.4 buffer, 37°C) with a C18 column (gradient: 0.1% formic acid/acetonitrile) .
- Forced degradation studies : Expose to UV light (254 nm) and oxidative stress (HO) to identify photolysis byproducts .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
